molecular formula C16H15NO6 B2912235 cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 873577-78-7

cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2912235
CAS No.: 873577-78-7
M. Wt: 317.297
InChI Key: BGEKVWADIGJWQP-UHFFFAOYSA-N
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Description

cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a complex organic compound with the molecular formula C16H15NO6. It contains a variety of functional groups, including an ester, a nitro group, and an oxochromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 6-nitro-2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 6-nitro-2-oxochromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 6-nitro-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxochromene ring may also play a role in modulating the compound’s activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the nitro group and the oxochromene ring distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

cyclohexyl 6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h6-9,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEKVWADIGJWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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